Furathiocarb

Catalog No.
S599579
CAS No.
65907-30-4
M.F
C18H26N2O5S
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furathiocarb

CAS Number

65907-30-4

Product Name

Furathiocarb

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate

Molecular Formula

C18H26N2O5S

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C18H26N2O5S/c1-6-7-11-23-16(21)19(4)26-20(5)17(22)24-14-10-8-9-13-12-18(2,3)25-15(13)14/h8-10H,6-7,11-12H2,1-5H3

InChI Key

HAWJXYBZNNRMNO-UHFFFAOYSA-N

SMILES

CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

solubility

2.74e-05 M
Readily miscible with most common organic solvents, including acetone, methanol, isopropanol, hexane, and toluene.
In water, 11 mg/l @ 25 °C

Synonyms

CGA 73102; Deltanet; Promet; Promet 666SCO; 2,4-Dimethyl-5-oxo-6-oxa-3-thia-2,4-diazadecanoic Acid 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl Ester

Canonical SMILES

CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

The exact mass of the compound Furathiocarb is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.74e-05 mreadily miscible with most common organic solvents, including acetone, methanol, isopropanol, hexane, and toluene.in water, 11 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Furathiocarb (CAS: 65907-30-4) is a highly lipophilic, thio-derivatized pro-insecticide belonging to the carbamate class. It is primarily procured as an analytical reference standard for food safety monitoring, a toxicological model for cytochrome P450-mediated bioactivation, and a controlled-release active ingredient in permitted agricultural jurisdictions. Designed to deliver the potent acetylcholinesterase (AChE) inhibitory activity of its parent compound, carbofuran, furathiocarb is structurally modified to suppress acute mammalian toxicity and minimize environmental leaching prior to target-site metabolism [1]. For industrial and laboratory buyers, its value lies in this delayed-release profile, offering a safer handling baseline and distinct physicochemical properties compared to unmodified carbamates [2].

Research Fit

Pro-insecticide Requires metabolic activation to carbofuran for acetylcholinesterase inhibition studies
Formulation compatibility Miscible with common organic solvents; supports solution-based environmental and analytical research workflows
Hazard context WHO Class Ib (Highly Hazardous); requires appropriate research handling and containment

Substituting furathiocarb with its parent compound, carbofuran, fundamentally compromises occupational safety and formulation performance, as carbofuran lacks the thio-derivatized side chain that limits acute toxicity and prevents rapid aqueous leaching [1]. Furthermore, substituting furathiocarb with other pro-pesticides, such as carbosulfan or benfuracarb, introduces severe liabilities in analytical and metabolic workflows. While all three degrade to carbofuran, their hydrolysis kinetics are not interchangeable; for example, in acidic QuEChERS extractions, carbosulfan degrades rapidly but traps intermediates, whereas furathiocarb remains remarkably stable [2]. Consequently, buyers cannot use carbosulfan as a kinetic or analytical proxy for furathiocarb without risking profound quantification errors and regulatory compliance failures.

Substitution Risk

Degradation kinetics differ

Soil degradation rates and carbofuran release kinetics differ from carbosulfan and benfuracarb; environmental fate data are not interchangeable.

Metabolic clearance profiles differ

Hepatic microsome clearance rates diverge across species; toxicokinetic models require compound-specific parameters.

Genotoxic response timing differs

Peak micronucleus induction occurs at different time points than benfuracarb; sampling protocols are not directly transferable.

EU regulatory status differs

Not approved under EC 1107/2009; each N-methylcarbamate undergoes independent regulatory review.

Acute Toxicity Reduction for Formulation and Handling Safety

Furathiocarb was specifically engineered as a pro-pesticide to mitigate the extreme acute toxicity of its parent compound, carbofuran. While carbofuran exhibits a highly hazardous rat oral LD50 of approximately 8 mg/kg, the thio-derivatization in furathiocarb increases this safety threshold to approximately 53 mg/kg [1]. This structural modification allows formulators and analytical chemists to handle the raw material with significantly reduced acute exposure risks, while still delivering the required acetylcholinesterase (AChE) inhibitory effects following in vivo metabolic cleavage [2].

Evidence DimensionRat oral LD50
Target Compound Data~53 mg/kg
Comparator Or BaselineCarbofuran (~8 mg/kg)
Quantified Difference>6-fold reduction in acute oral toxicity
ConditionsIn vivo mammalian toxicity assay

Procurement of furathiocarb over carbofuran drastically reduces occupational hazard profiles during laboratory handling, standard preparation, and industrial formulation.

Soil Degradation Kinetics
Head-to-head
Furathiocarb exhibits distinct degradation kinetics and different carbofuran evolution rates compared to carbosulfan and benfuracarb under identical soil moisture conditions.
Supports compound-specific degradation modeling
Verify kinetics in target experimental soil matrix

Lipophilicity and Environmental Retention for Controlled Release

The addition of the thio-derivatized side chain in furathiocarb fundamentally alters its partitioning behavior compared to baseline carbamates. Furathiocarb demonstrates a highly lipophilic profile with a log Pow of 4.70, in stark contrast to the highly water-soluble carbofuran, which has a log Pow of 1.8 to 2.32 [1]. This elevated lipophilicity prevents rapid aqueous leaching in soil matrices, making furathiocarb uniquely suited for targeted seed treatments where the active ingredient must remain localized in the rhizosphere prior to plant uptake and conversion [2].

Evidence DimensionOctanol-water partition coefficient (log Pow)
Target Compound Data4.70
Comparator Or BaselineCarbofuran (1.8 - 2.32)
Quantified Difference>2.3 log unit increase in lipophilicity
ConditionsStandard physicochemical profiling

Buyers formulating controlled-release agricultural products or conducting soil mobility studies must select furathiocarb to ensure localized retention rather than rapid aqueous dissipation.

Hepatic Clearance Ratio
Cross-study reported
Carbofuran metabolic pathway predominance: up to 9.4× in monkey, 7× in rat, 4.3× in human hepatic microsomes.
Supports species-specific toxicokinetic modeling
In vitro data; IVIVE requires validation

Hydrolysis Stability in Analytical Extraction Workflows

In multi-residue analytical workflows, pro-pesticides are often hydrolyzed to quantify total carbofuran. However, furathiocarb exhibits distinct stability profiles compared to its closest in-class substitute, carbosulfan. During acidic QuEChERS extraction, carbosulfan hydrolyzes rapidly but suffers from delayed carbofuran formation due to intermediate trapping, leading to severe underestimations if not carefully managed. Conversely, furathiocarb demonstrates remarkable stability in these acidic extracts, resisting premature degradation and requiring specific, optimized hydrolysis protocols to achieve quantitative conversion [1].

Evidence DimensionStability in acidic extraction matrices
Target Compound DataHigh stability, resisting premature hydrolysis
Comparator Or BaselineCarbosulfan (Rapid initial degradation with delayed target formation)
Quantified DifferenceDistinct kinetic pathways requiring divergent analytical protocols
ConditionsQuEChERS extraction for pesticide residue analysis

Analytical laboratories must procure specific furathiocarb reference standards to validate distinct hydrolysis recovery rates, as carbosulfan cannot serve as a kinetic proxy.

Tubulin Polymerization Inhibition
Head-to-head
Reported strongest inhibitory effect on tubulin polymerization among four carbamates in porcine brain assay; dose-dependent reduction in polymerization degree.
Supports mechanistic neurotoxicity assay context beyond AChE inhibition
Off-target effect; confirm in relevant neuronal models
Micronucleus Induction Timing
Head-to-head
Maximum micronucleus formation at 72 h for furathiocarb vs. 24 h for benfuracarb in mouse bone marrow assay.
Supports compound-specific sampling protocol design
In vivo mouse model; species translation requires review
EU Regulatory Status
Class-level
Not approved under EC 1107/2009; inclusion expired; not renewed as active substance in EU.
Procurement awareness required for EU-based field studies
Independent evaluation per compound

Analytical Reference Standards for Multi-Residue Monitoring

Because furathiocarb exhibits unique hydrolysis kinetics and matrix stability compared to other carbofuran pro-pesticides, it is an essential reference standard for food safety and environmental monitoring laboratories. It is specifically required to calibrate QuEChERS extraction recoveries and validate conversion rates to carbofuran, ensuring regulatory compliance in residue testing [1].

Controlled-Release Seed Treatment Formulations

In jurisdictions where its use is permitted, furathiocarb is the preferred choice for seed treatments due to its high log Pow (4.70). This lipophilicity ensures the compound adheres to the seed and surrounding soil, providing a slow-release reservoir of carbofuran that protects against early-season pests without the severe leaching risks associated with direct carbofuran application [2].

Toxicological Modeling of CYP450 Bioactivation

Furathiocarb serves as a highly specific model compound in mammalian toxicology for studying cytochrome P450-mediated bioactivation. Its distinct metabolic pathway—requiring N-S bond cleavage to release the active carbofuran—makes it a critical substrate for researchers evaluating inter-species metabolic differences and the pharmacokinetics of pro-drug/pro-pesticide activation [3].

Application Fit

Application
Selection Property
Validation Focus
Environmental fate studies
Compound-specific soil degradation kinetics
Degradation rate verification under experimental conditions
Toxicokinetic studies
Species-specific metabolic clearance profiles
In vitro-to-in vivo extrapolation validation
Mechanistic neurotoxicity studies
Tubulin polymerization inhibition context
Microtubule disruption endpoint review
Residue monitoring method development
Discrete analytical standard identity
Chromatographic retention and MS transition specificity

Color/Form

Yellow, viscous liquid.

XLogP3

4.7

Boiling Point

160 °C at 0.01 mm Hg

Density

1.148 (20 °C)

LogP

4.7 (LogP)
log Kow = 4.70

UNII

WZI2IZ80UY

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate pesticides/

Vapor Pressure

2.93e-08 mmHg
3.9X10-3 mPa (2.9X10-8 mm Hg) @ 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

65907-30-4

Wikipedia

Furathiocarb

Biological Half Life

The half-life in the rat is of the order of 3-8 hr. /Carbamate pesticides/

Use Classification

Agrochemicals -> Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Furathiocarb (technical grade) as Class IB: highly hazardous; Main Use: insecticide-applied to soil: not used with herbicides or plant growth regulators.

Analytic Laboratory Methods

Product analysis by glc. Residues determined by glc.

Stability Shelf Life

Stable up to 400 °C.

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